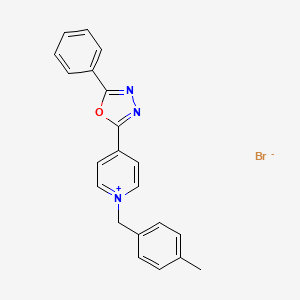![molecular formula C22H25N3S B4937177 4-methyl-2-[4-(2-methylphenyl)-1-piperazinyl]-7-(methylthio)quinoline](/img/structure/B4937177.png)
4-methyl-2-[4-(2-methylphenyl)-1-piperazinyl]-7-(methylthio)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-2-[4-(2-methylphenyl)-1-piperazinyl]-7-(methylthio)quinoline, also known as MMQ, is a synthetic compound that belongs to the class of quinolone derivatives. It has been found to have potential therapeutic applications due to its unique chemical structure and pharmacological properties.
Mécanisme D'action
The exact mechanism of action of 4-methyl-2-[4-(2-methylphenyl)-1-piperazinyl]-7-(methylthio)quinoline is not fully understood. It is believed to act by inhibiting the activity of enzymes involved in DNA replication and cell division. 4-methyl-2-[4-(2-methylphenyl)-1-piperazinyl]-7-(methylthio)quinoline has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA repair. These actions result in the inhibition of cell proliferation and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
4-methyl-2-[4-(2-methylphenyl)-1-piperazinyl]-7-(methylthio)quinoline has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 4-methyl-2-[4-(2-methylphenyl)-1-piperazinyl]-7-(methylthio)quinoline has also been shown to inhibit the replication of viruses and bacteria. In addition, 4-methyl-2-[4-(2-methylphenyl)-1-piperazinyl]-7-(methylthio)quinoline has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-methyl-2-[4-(2-methylphenyl)-1-piperazinyl]-7-(methylthio)quinoline has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its pharmacological properties. However, 4-methyl-2-[4-(2-methylphenyl)-1-piperazinyl]-7-(methylthio)quinoline has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, 4-methyl-2-[4-(2-methylphenyl)-1-piperazinyl]-7-(methylthio)quinoline has not been extensively studied in animal models, which limits its potential use in preclinical studies.
Orientations Futures
There are several future directions for the study of 4-methyl-2-[4-(2-methylphenyl)-1-piperazinyl]-7-(methylthio)quinoline. One area of research is the development of more efficient synthesis methods to improve the yield and purity of 4-methyl-2-[4-(2-methylphenyl)-1-piperazinyl]-7-(methylthio)quinoline. Another area of research is the investigation of the potential use of 4-methyl-2-[4-(2-methylphenyl)-1-piperazinyl]-7-(methylthio)quinoline in the treatment of neurodegenerative diseases. Additionally, further studies are needed to determine the safety and efficacy of 4-methyl-2-[4-(2-methylphenyl)-1-piperazinyl]-7-(methylthio)quinoline in animal models and in humans. Finally, the potential use of 4-methyl-2-[4-(2-methylphenyl)-1-piperazinyl]-7-(methylthio)quinoline in combination with other drugs for the treatment of cancer and other diseases should be explored.
Méthodes De Synthèse
The synthesis of 4-methyl-2-[4-(2-methylphenyl)-1-piperazinyl]-7-(methylthio)quinoline involves several steps, including the condensation of 2-chloro-4-methylquinoline with 4-(2-methylphenyl)piperazine, followed by the addition of methylthiol group to the quinoline ring. The final product is obtained through purification and isolation processes. The synthesis method has been optimized to obtain high yield and purity of 4-methyl-2-[4-(2-methylphenyl)-1-piperazinyl]-7-(methylthio)quinoline.
Applications De Recherche Scientifique
4-methyl-2-[4-(2-methylphenyl)-1-piperazinyl]-7-(methylthio)quinoline has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antiviral, and antibacterial activities. 4-methyl-2-[4-(2-methylphenyl)-1-piperazinyl]-7-(methylthio)quinoline has also been investigated for its potential use as an antimalarial drug. In addition, 4-methyl-2-[4-(2-methylphenyl)-1-piperazinyl]-7-(methylthio)quinoline has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
4-methyl-2-[4-(2-methylphenyl)piperazin-1-yl]-7-methylsulfanylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3S/c1-16-6-4-5-7-21(16)24-10-12-25(13-11-24)22-14-17(2)19-9-8-18(26-3)15-20(19)23-22/h4-9,14-15H,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNJNDPZIHBDKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3=NC4=C(C=CC(=C4)SC)C(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-[4-(2-methylphenyl)piperazin-1-yl]-7-methylsulfanylquinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(1H-indol-1-yl)propyl]-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4937104.png)
![2-(4-chlorobenzyl)-6-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-3(2H)-pyridazinone](/img/structure/B4937106.png)

![(4aS*,8aR*)-2-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)decahydroisoquinoline](/img/structure/B4937117.png)
![2-[1-(4-methoxyphenyl)-3-oxo-3-phenylpropyl]cyclohexanone](/img/structure/B4937129.png)
![8-[2-(4-methoxyphenoxy)ethoxy]quinoline](/img/structure/B4937141.png)

![2-(4-methoxyphenyl)-4-{[(4-methylphenyl)amino]methylene}-1,3(2H,4H)-isoquinolinedione](/img/structure/B4937161.png)
![2,3,3-trichloro-2-propen-1-yl 6-{[(4-acetylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B4937167.png)
![2-bromo-N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide](/img/structure/B4937175.png)
![4-(5-acetyl-2-methoxyphenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4937181.png)

![N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4937193.png)
![4-{2,5-dioxo-3-[4-(2-pyrimidinyl)-1-piperazinyl]-1-pyrrolidinyl}benzoic acid](/img/structure/B4937195.png)